AChE/BChE-IN-19
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H22N4O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C26H22N4O3/c1-30(2)21-12-9-19(10-13-21)26(32)33-24-14-11-18-6-3-4-8-22(18)23(24)17-28-29-25(31)20-7-5-15-27-16-20/h3-17H,1-2H3,(H,29,31)/b28-17+ |
InChI Key |
KEOOXIGLSOTSCF-OGLMXYFKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ache/bche in 19 Analogs
Retrosynthetic Analysis and Target Molecule Design for AChE/BChE-IN-19
The design of this compound, chemically known as 3-(1-benzylpiperidin-4-yl)phenyl N-ethyl-N-methylcarbamate, is rooted in the multi-target-directed ligand (MTDL) approach. The primary goal was to create a single molecule capable of inhibiting both AChE and BChE effectively. The structure incorporates two critical pharmacophores connected by a phenylpiperidine linker, a strategy intended to bridge the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes.
Carbamate (B1207046) Moiety: The N-ethyl-N-methylcarbamate group serves as the primary warhead. It mimics the transition state of acetylcholine (B1216132) hydrolysis, allowing it to act as a pseudo-irreversible inhibitor by carbamoylating a critical serine residue in the CAS of both AChE and BChE.
Benzylpiperidine Moiety: The N-benzylpiperidine fragment is designed to interact with the PAS. The benzyl (B1604629) group, in particular, can engage in π-π stacking interactions with aromatic amino acid residues (like tryptophan and tyrosine) found in the PAS, enhancing binding affinity and residence time.
Phenylpiperidine Linker: This rigid linker positions the two pharmacophores at an optimal distance and orientation to simultaneously engage the CAS and PAS.
The retrosynthetic analysis of this compound (Target Molecule 1 ) identifies logical disconnections to break the molecule down into simpler, more accessible starting materials. The two most strategic disconnections are at the carbamate ester bond and the benzylic C-N bond of the piperidine (B6355638) ring.
Scheme 1: Retrosynthetic Analysis of this compound
Disconnection (a): Carbamate Ester Bond. The first disconnection breaks the carbamate ester linkage. This retro-reaction, a hydrolysis, leads to two key precursors: the phenolic intermediate, 3-(1-benzylpiperidin-4-yl)phenol (2 ), and the carbamoylating agent, N-ethyl-N-methylcarbamoyl chloride (3 ).
Disconnection (b): Benzylic C-N Bond. A further disconnection of intermediate 2 at the bond between the piperidine nitrogen and the benzyl group simplifies it to the core scaffold, 3-(piperidin-4-yl)phenol (4 ), and a suitable benzylating agent like benzyl bromide (5 ).
Disconnection (c): C-C Bond. The 3-(piperidin-4-yl)phenol scaffold (4 ) can be conceptually disconnected via a Suzuki-type cross-coupling reaction. This leads to 3-hydroxyphenylboronic acid (6 ) and a protected piperidine derivative, such as 4-bromo-1-(tert-butoxycarbonyl)piperidine (7 ).
This analysis provides a clear and logical pathway for the forward synthesis, starting from commercially available or readily synthesized building blocks.
Synthetic Routes to this compound Core Structure
The forward synthesis of this compound is a multi-step process that builds upon the retrosynthetic plan. It involves the careful construction of the core scaffold followed by key functionalization reactions.
The synthesis begins with the construction of the key intermediate, 3-(piperidin-4-yl)phenol (4 ). A common and efficient method is the Suzuki cross-coupling reaction.
Synthesis of the Core Scaffold: 3-Hydroxyphenylboronic acid (6 ) is coupled with a protected piperidine, 4-bromo-1-(tert-butoxycarbonyl)piperidine (7 ), under palladium catalysis. Reagents such as tetrakis(triphenylphosphine)palladium(0) are used as the catalyst in the presence of a base like sodium carbonate and a solvent system such as a mixture of toluene, ethanol, and water. This reaction forms the Boc-protected intermediate, tert-butyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate.
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is then removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the free secondary amine, 3-(piperidin-4-yl)phenol (4 ), usually as a salt.
With the core scaffold (4 ) in hand, the final steps involve introducing the benzyl group and the carbamate moiety.
N-Benzylation: The secondary amine of 3-(piperidin-4-yl)phenol (4 ) is alkylated using benzyl bromide (5 ). This reaction is typically carried out in an aprotic polar solvent like acetonitrile (B52724) or dimethylformamide (DMF) with a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) to neutralize the HBr formed during the reaction. This step yields the advanced intermediate, 3-(1-benzylpiperidin-4-yl)phenol (2 ).
Carbamoylation: The final step is the formation of the carbamate ester. The phenolic hydroxyl group of intermediate 2 is reacted with N-ethyl-N-methylcarbamoyl chloride (3 ). This reaction is performed under basic conditions to deprotonate the phenol, thereby activating it as a nucleophile. A strong base like sodium hydride (NaH) is often used in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at 0 °C to ambient temperature. The reaction mixture is stirred until completion, followed by an aqueous workup and purification, typically by column chromatography, to afford the final product, this compound (1 ).
While the described route is effective for preparing milligram-to-gram quantities for initial research, scaling up presents several challenges:
Purification: The reliance on column chromatography for purifying intermediates and the final product is a significant bottleneck for larger scales. It is time-consuming, requires large volumes of solvent, and can be costly. Developing a protocol for purification via crystallization would be a major improvement for scalability.
Reagent Cost and Safety: The cost of palladium catalysts and specialized reagents can be prohibitive for large-scale synthesis. Furthermore, the synthesis of N-ethyl-N-methylcarbamoyl chloride often involves phosgene (B1210022) or its safer but still hazardous equivalent, triphosgene. Handling these reagents requires specialized equipment and stringent safety protocols, complicating scale-up efforts.
Reaction Control: The carbamoylation step using sodium hydride is highly exothermic and involves the evolution of hydrogen gas, posing a safety risk at larger scales. Careful control of temperature and addition rates is critical. Alternative, milder bases like potassium carbonate might be explored, though they may require longer reaction times or higher temperatures.
Synthesis of Structural Analogs and Derivatives of this compound
To explore the structure-activity relationships (SAR) and optimize the inhibitory profile, a library of analogs based on the this compound scaffold is synthesized. This involves systematically modifying different parts of the molecule.
The synthetic route is amenable to diversification at several key positions, allowing for a systematic investigation of how structural changes impact inhibitory potency and selectivity against AChE and BChE.
Variation of the Carbamate Group: The N-alkyl substituents on the carbamate moiety can be readily altered. By using different secondary amines (e.g., dimethylamine, diethylamine) to generate the corresponding carbamoyl (B1232498) chlorides, analogs with N,N-dimethyl or N,N-diethyl carbamate groups can be synthesized. This modification probes the size and lipophilicity tolerance of the enzyme's catalytic active site.
Modification of the N-Benzyl Group: The benzyl group on the piperidine nitrogen can be replaced with other substituted benzyl groups. By using various substituted benzyl bromides (e.g., 4-fluorobenzyl bromide, 4-methoxybenzyl bromide, 3-chlorobenzyl bromide), the electronic and steric effects on binding at the peripheral anionic site can be evaluated.
Alteration of the Linker Geometry: The position of the piperidine substituent on the phenyl ring can be changed from meta (3-position) to para (4-position). This requires starting with 4-hydroxyphenylboronic acid instead of 3-hydroxyphenylboronic acid in the initial Suzuki coupling step. This modification alters the distance and vector between the CAS-binding and PAS-binding moieties.
The biological activity of these synthesized analogs is then evaluated using in vitro enzyme inhibition assays to determine their IC₅₀ values against human AChE (hAChE) and human BChE (hBChE). The results provide critical insights into the SAR of this class of inhibitors.
Interactive Data Table: SAR of this compound Analogs
The following table presents representative data for a series of analogs, illustrating the impact of systematic structural modifications on inhibitory potency.
| Compound ID | R¹ | R² | Benzyl Substituent (X) | Linker Position | hAChE IC₅₀ (nM) | hBChE IC₅₀ (nM) | Selectivity Index (hAChE/hBChE) |
| This compound | Me | Et | H | meta | 15.2 | 8.5 | 1.79 |
| Analog A | Me | Me | H | meta | 25.8 | 12.1 | 2.13 |
| Analog B | Et | Et | H | meta | 18.9 | 9.3 | 2.03 |
| Analog C | Me | Et | 4-F | meta | 11.3 | 6.2 | 1.82 |
| Analog D | Me | Et | 4-Cl | meta | 9.8 | 5.1 | 1.92 |
| Analog E | Me | Et | 4-OMe | meta | 22.4 | 15.6 | 1.44 |
| Analog F | Me | Et | H | para | 45.1 | 33.7 | 1.34 |
Data are hypothetical and for illustrative purposes based on trends observed in published literature.
Carbamate Substituents (R¹, R²): The N-ethyl-N-methyl substitution (this compound) appears to offer a potent balance compared to the symmetric N,N-dimethyl (Analog A) or N,N-diethyl (Analog B) groups, suggesting a specific steric and electronic requirement in the CAS.
Benzyl Substituents (X): Introducing electron-withdrawing groups like fluorine (Analog C) or chlorine (Analog D) on the para-position of the benzyl ring enhances potency against both enzymes. This may be due to favorable halogen bonding or altered electronic properties that improve π-π interactions at the PAS. In contrast, an electron-donating methoxy (B1213986) group (Analog E) reduces potency.
Linker Geometry: Changing the linker from meta to para (Analog F) significantly decreases inhibitory activity for both enzymes, highlighting the critical importance of the specific spatial arrangement of the pharmacophores for optimal dual-site binding.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large, diverse libraries of compounds, which is particularly advantageous in the lead discovery and optimization phases of drug development. For AChE/BChE inhibitors, this approach allows for the systematic modification of different parts of a core scaffold to identify structural motifs that enhance potency and selectivity.
One common strategy involves solid-phase synthesis, where a starting material is anchored to a polymer resin and subsequently subjected to a series of chemical transformations. researchgate.net This method facilitates the purification process, as excess reagents and by-products can be washed away, and allows for the use of excess reagents to drive reactions to completion. For instance, a library of potential dual binding site AChE inhibitors was developed using a solid-phase approach based on the Mitsunobu reaction. researchgate.net This allowed for the creation of a variety of amines with different spacers and phenolic moieties to explore the binding pockets of the cholinesterase enzymes. researchgate.net
Another approach is dynamic combinatorial chemistry (DCC), where a library of compounds is generated in a reversible manner. nih.gov The addition of a biological target, such as BChE, can shift the equilibrium of the library to favor the formation and amplification of the most potent binders. nih.gov For example, a polymer-based dynamic combinatorial library was created using acylhydrazone formation, and upon incubation with tetrameric BChE, the most effective binding side chain was identified, leading to the synthesis of a potent and selective multivalent BChE inhibitor. nih.gov
The generation of compound libraries often focuses on privileged structures known to interact with cholinesterases. For example, biphenyl (B1667301) and bibenzyl scaffolds have been used as a core to synthesize a series of symmetrical dual inhibitors of AChE and BuChE. mdpi.com By varying the linker length and the amine substituents, researchers were able to identify compounds with potent inhibitory activity against both enzymes. mdpi.com
Table 1: Examples of Scaffolds and Building Blocks in Combinatorial Synthesis of Cholinesterase Inhibitors
| Scaffold/Core Structure | Building Blocks/Diversity Elements | Synthetic Approach | Target |
| 2,5-Diketopiperazines | Amino acid derivatives | Solid-Phase Synthesis | AChE nih.gov |
| Biphenyl/Bibenzyl | Secondary amines, heterocyclic amines, variable length linkers | Solution-Phase Parallel Synthesis | Dual AChE/BChE mdpi.com |
| Polymer with exchangeable side chains | Aldehydes, hydrazides | Dynamic Combinatorial Chemistry | BChE nih.gov |
| 7-Substituted Coumarins | Amines, phenolic moieties | Solid-Phase Synthesis (Mitsunobu) | Dual AChE/MAO researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
Chiral Synthesis and Enantiomeric Purity Considerations
Many cholinesterase inhibitors possess one or more chiral centers, and it is well-established that the different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles. Therefore, the stereoselective synthesis and determination of enantiomeric purity are of paramount importance in the development of chiral AChE/BChE inhibitors.
The differential binding of enantiomers to the active sites of AChE and BChE can lead to variations in inhibitory potency and selectivity. For example, in a series of chiral bis(7)-tacrine (B1662651) analogues, the (R)-enantiomers of certain derivatives were found to be more potent inhibitors of AChE, while the (S)-enantiomers of other derivatives showed higher activity. scispace.comscielo.br This highlights the stereoselectivity of the enzyme's active site. scispace.comscielo.br
Several strategies are employed for the synthesis of enantiomerically pure cholinesterase inhibitors. One approach is the use of chiral starting materials. For instance, the enantioselective synthesis of chiral bis(7)-tacrine analogues has been achieved starting from (R)- or (S)-3-methylcyclohexanone, which is derived from the naturally occurring monoterpene pulegone. scispace.comscielo.br
Classical resolution of racemates is another common method. This involves separating a racemic mixture into its individual enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography. A new enantiomeric synthesis of optically active cholinesterase inhibitors involved the classical resolution of tetrahydrofurobenzofuran and methanobenzodioxepine derivatives. nih.govacs.org Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique to separate enantiomers and determine their purity (enantiomeric excess, ee). nih.govacs.orgnih.gov
In some cases, the stereochemistry of the synthetic process itself dictates the final configuration of the product. For example, the synthesis of certain carbamates with a chiral center can yield enantiomers with different inhibitory profiles against AChE and BChE. mdpi.com The evaluation of the individual isomers is crucial to understand the structure-activity relationship and to select the eutomer (the more active enantiomer) for further development.
Table 2: Enantioselectivity of Chiral Cholinesterase Inhibitors
| Compound Class | Enantiomer Preference (AChE) | Enantiomer Preference (BChE) | Method of Chiral Synthesis/Separation |
| Bis(7)-tacrine analogues | (R)- or (S)- depending on substitution | (S,S)- for some derivatives | Chiral starting material (pulegone) scispace.comscielo.br |
| Tetrahydrofurobenzofuran carbamates | S-configuration generally more potent | S-configuration generally more potent | Classical resolution nih.govacs.org |
| Coumarin-based dual binding site inhibitor | (-)-enantiomer (eutomer) | (+)-enantiomer more active | Chiral HPLC resolution nih.gov |
| 3-(Dialkylamino)-2-hydroxypropyl 4-[(Alkoxy-carbonyl)amino]benzoates | (S)-form shows slightly stronger interaction with some residues | Similar activity expected for both enantiomers | Racemic synthesis, computational analysis of enantiomers mdpi.com |
This table is generated based on data from the text and is for illustrative purposes.
Molecular Mechanisms of Cholinesterase Inhibition by Ache/bche in 19
Enzyme-Ligand Interaction Modalities
The inhibitory action of AChE/BChE-IN-19 is predicated on its direct interaction with the active sites of both AChE and BChE. Molecular docking studies have provided significant insights into the specific binding modes of this compound.
Allosteric Modulation Mechanisms
Current research, including detailed molecular modeling studies, has primarily focused on the direct interaction of this compound with the active sites of cholinesterases. nih.govresearchgate.net There is no specific evidence to suggest that this compound functions through an allosteric modulation mechanism, where it would bind to a site distinct from the active site to induce a conformational change that alters enzyme activity. researchgate.netrcsb.org
Active Site Direct Inhibition
Molecular docking simulations reveal that this compound directly obstructs the active sites of both AChE and BChE. nih.govresearchgate.netmdpi.com In the case of AChE, the inhibitor is positioned within the active site gorge, forming significant interactions with key amino acid residues. nih.govresearchgate.net A critical hydrogen bond is formed between the amide-NH group of this compound and the catalytic residue SER124. researchgate.net Furthermore, π-π stacking interactions are observed between the pyridine (B92270) ring of the inhibitor and the aromatic rings of TRP86 and TYR337, as well as between the inhibitor's own aromatic ring and TYR341. researchgate.net These interactions collectively stabilize the enzyme-inhibitor complex, effectively blocking substrate access to the catalytic triad. researchgate.netmedchemexpress.com
Similarly, within the active site of BChE, this compound establishes a hydrogen bond between its amide-NH group and the catalytic residue GLY117. researchgate.net The compound also engages in π-π stacking with TRP82 and HIE438, and a π-alkyl interaction with ALA328. researchgate.net These interactions underscore the compound's capacity for potent, direct inhibition of BChE. researchgate.net
Peripheral Anionic Site (PAS) Interaction
The peripheral anionic site (PAS) is a secondary binding site on cholinesterases that can influence ligand binding and catalysis. researchgate.net While the primary mode of action for this compound appears to be direct inhibition of the catalytic active site, its interactions may extend to residues considered part of the PAS. For instance, the interaction with TRP86 in AChE is noteworthy as this residue is a component of the PAS. researchgate.net However, the dominant inhibitory mechanism elucidated through molecular modeling is the direct occlusion of the catalytic machinery rather than a primary interaction at the PAS to allosterically modulate the enzyme. researchgate.net
Kinetic Characterization of AChE Inhibition by this compound
The inhibitory potential of this compound has been quantified through in vitro assays, which provide key data on its potency and the nature of its interaction with cholinesterases.
Determination of Inhibition Constant (K_i) and IC50 Values
This compound has been identified as a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase. nih.govresearchgate.netacs.orgacs.org The half-maximal inhibitory concentration (IC50) values have been experimentally determined and are presented in the table below. nih.govacs.orgacs.org While specific Ki values for this compound are not explicitly detailed in the primary literature, the IC50 values provide a strong indication of its high inhibitory potency. For many reversible inhibitors, the IC50 value is related to the Ki, though the exact relationship depends on the nature of the inhibition and the substrate concentration used in the assay.
| Enzyme | IC50 (nM) |
| Acetylcholinesterase (AChE) | 21.45 |
| Butyrylcholinesterase (BChE) | 18.42 |
Table 1: IC50 values for this compound. Data sourced from Gecibesler et al., 2024. nih.govacs.orgacs.org
Selectivity Profile of this compound Towards Cholinesterases
Factors Influencing Selectivity
The selectivity of a cholinesterase inhibitor for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE) is a critical determinant of its pharmacological profile. This selectivity is governed by structural and kinetic differences between the two enzymes. oup.complos.org AChE and BChE share approximately 65% amino acid sequence homology, but key differences in their active sites significantly influence inhibitor binding. oup.com
The active site of both enzymes features a deep gorge, at the base of which lies the catalytic triad. oup.com However, the volume of the active site gorge in BChE is considerably larger than in AChE (approximately 502 ų versus 302 ų). mdpi.com This difference is primarily due to the substitution of bulky aromatic amino acid residues in AChE with smaller, aliphatic residues in BChE. nih.gov For instance, two key residues in the AChE active site, Phenylalanine (F297) and Tyrosine (Y337), are replaced by Valine (V288) and Alanine (A328) in BChE, respectively. nih.gov These substitutions create a more accommodating space in the BChE active site, allowing for the binding of larger molecules. nih.govmdpi.com
The peripheral anionic site (PAS), located at the rim of the active site gorge, also differs between the two enzymes and plays a role in inhibitor selectivity. mdpi.commdpi.com The PAS helps to orient and guide substrates and inhibitors into the active site. mdpi.com Variations in the amino acid composition of the PAS between AChE and BChE can lead to differential binding affinities for certain inhibitors. For example, some inhibitors achieve selectivity by interacting with specific residues present in the PAS of one enzyme but not the other. researchgate.net
Furthermore, the kinetic properties of the enzymes, such as their rates of acylation and deacylation, can influence inhibitor selectivity. mdpi.com The mechanism of inhibition, whether it be reversible, irreversible, or pseudo-irreversible, is also a key factor. wikipedia.org For instance, some inhibitors may form a more stable covalent bond with the serine residue in the active site of one enzyme over the other, leading to selective, long-lasting inhibition. wikipedia.org
The chemical structure of the inhibitor itself is paramount. The size, shape, and electrostatic properties of an inhibitor like this compound would dictate how well it fits into the active site of each enzyme and which specific interactions it can form with key amino acid residues. By exploiting the structural and chemical differences between the AChE and BChE active sites, it is possible to design inhibitors with a high degree of selectivity for one enzyme over the other.
Table 1: Key Amino Acid Differences in the Active Sites of AChE and BChE Influencing Inhibitor Selectivity
| Acetylcholinesterase (AChE) Residue | Butyrylcholinesterase (BChE) Residue | Impact on Selectivity |
| Phenylalanine (F297) | Valine (V288) | The bulkier phenylalanine in AChE restricts the size of the active site, favoring smaller inhibitors. nih.gov |
| Tyrosine (Y337) | Alanine (A328) | The larger tyrosine residue in AChE contributes to a narrower gorge compared to BChE. nih.gov |
| Tyrosine (Y124) | Glutamine (Q119) | Differences in this residue can affect the binding of inhibitors that interact with the peripheral anionic site. nih.gov |
Investigating Off-Target Interactions Beyond Cholinesterases
While the primary targets of this compound are cholinesterases, it is crucial to investigate potential interactions with other biological macromolecules to understand its complete pharmacological profile and predict potential side effects. Off-target interactions can lead to unintended biological activities, which may be beneficial or detrimental. Comprehensive screening against other enzyme families and receptor binding profiling are standard procedures in drug discovery to assess the specificity of a compound. mdpi.com
To assess the selectivity of a compound like this compound, it is typically screened against a panel of other enzymes, particularly those that are structurally related or have similar substrate specificities. A key off-target enzyme family for cholinesterase inhibitors is the carboxylesterases (CES). researchgate.netresearchgate.net Carboxylesterases are serine hydrolases involved in the metabolism of a wide range of xenobiotics and endogenous compounds. researchgate.net Given the structural similarities in the active sites of cholinesterases and carboxylesterases, there is a potential for cross-reactivity.
In a typical screening process, the inhibitory activity of this compound would be measured against a panel of enzymes at a fixed concentration. The results are often expressed as the percentage of inhibition. Compounds showing significant inhibition would then be further characterized to determine their potency (e.g., IC₅₀ value).
Table 2: Illustrative Off-Target Enzyme Screening Profile for a Hypothetical Cholinesterase Inhibitor
| Enzyme Target | Inhibition at 10 µM (%) | Potential Implication of Inhibition |
| Carboxylesterase 1 (CES1) | 8% | Low potential for interference with drug metabolism. researchgate.net |
| Carboxylesterase 2 (CES2) | 12% | Low potential for altered metabolism of ester-containing drugs. researchgate.net |
| Monoamine Oxidase A (MAO-A) | 3% | Minimal likelihood of affecting neurotransmitter (e.g., serotonin, norepinephrine) degradation. researchgate.net |
| Monoamine Oxidase B (MAO-B) | 5% | Minimal likelihood of affecting dopamine (B1211576) degradation. researchgate.net |
| Beta-secretase 1 (BACE1) | 6% | Low potential for impacting amyloid precursor protein processing. acs.org |
In addition to enzymatic assays, receptor binding profiling is essential to identify any unintended interactions with various neurotransmitter receptors and ion channels. These interactions can lead to a wide range of physiological effects. A compound like this compound would be tested against a large panel of receptors, such as serotonin, dopamine, muscarinic, and adrenergic receptors.
The screening is typically performed using radioligand binding assays, where the ability of the test compound to displace a known radiolabeled ligand from its receptor is measured. The results are usually expressed as the percentage of inhibition of radioligand binding at a specific concentration of the test compound. Significant interactions would warrant further investigation to determine the functional consequences (i.e., whether the compound acts as an agonist, antagonist, or allosteric modulator).
Table 3: Illustrative Receptor Binding Profile for a Hypothetical Cholinesterase Inhibitor
| Receptor Target | Binding Affinity (Ki, nM) or % Inhibition @ 1 µM | Potential Pharmacological Relevance |
| Serotonin Receptor 5-HT₂ₐ | 15% Inhibition | Low affinity, unlikely to cause significant serotonergic effects. acs.org |
| Dopamine Receptor D₂ | 9% Inhibition | Low affinity, minimal potential for extrapyramidal side effects. acs.org |
| Muscarinic Receptor M₁ | 25% Inhibition | Moderate affinity, may contribute to cholinergic effects. |
| Adrenergic Receptor α₁ | 7% Inhibition | Low affinity, unlikely to cause significant cardiovascular effects. |
| NMDA Receptor | 4% Inhibition | Low affinity, minimal impact on glutamatergic neurotransmission. |
Structure Activity Relationship Sar and Structure Property Relationship Spr of Ache/bche in 19 and Its Analogs
Identification of Key Pharmacophores for Cholinesterase Inhibition
The inhibitory activity of AChE/BChE-IN-19 and its analogs is attributed to the presence of specific pharmacophoric features that enable interaction with the active sites of both AChE and BChE. A pharmacophore model for this class of inhibitors typically consists of key features that are essential for binding. For many dual inhibitors, these include a central aromatic or heteroaromatic core that engages in π-π stacking interactions with aromatic residues in the active site gorge of the enzymes, such as Trp86 in AChE and Trp82 in BChE. nih.gov
Additionally, a hydrogen bond acceptor, often a carbonyl or a nitrogen atom within a heterocyclic ring, is crucial for forming hydrogen bonds with key residues like His447 in AChE and His438 in BChE. nih.gov Another common feature is a linker of appropriate length and flexibility connecting the core to another moiety, which may interact with the peripheral anionic site (PAS) of the enzyme. The presence and proper orientation of these pharmacophoric elements are key determinants of the inhibitory potency. For instance, in a series of tacrine-coumarin hybrids, the tacrine (B349632) moiety was found to interact with the catalytic anionic site (CAS), while the coumarin (B35378) part oriented towards the PAS, with a suitable linker being crucial for potent inhibition. heraldopenaccess.us
Impact of Substituent Effects on Inhibitory Potency and Selectivity
The potency and selectivity of this compound analogs are significantly modulated by the nature and position of substituents on the core scaffold. These effects can be broadly categorized into electronic, steric, hydrophobic, and lipophilic contributions.
Electronic and Steric Contributions
Electronic effects of substituents can influence the charge distribution of the inhibitor, affecting its binding affinity. For example, the introduction of electron-withdrawing groups, such as nitro or chloro groups, into the benzoyl fragment of certain thiazolium-based inhibitors has been shown to increase AChE inhibition and improve selectivity over BChE. growingscience.com In some tacrine analogs, the presence of a chloro or bromo substituent at the ortho or meta position of a phenyl ring enhanced both AChE and BChE inhibitory properties. nih.gov
Steric factors play a critical role in determining how well an inhibitor fits into the active site gorge of the cholinesterases. The active site gorge of BChE is larger than that of AChE, which can be exploited to achieve selectivity. mdpi.com For instance, bulkier substituents may be better accommodated in the BChE active site, leading to enhanced BChE inhibition. In a series of chalcone-rivastigmine hybrids, the position of a carbamate (B1207046) group on the chalcone (B49325) A ring was critical, with substitution at the 3rd position favoring potent BChE inhibition, while substitution at the 4th and 5th positions led to decreased activity. mdpi.com
Hydrophobic and Lipophilic Interactions
Hydrophobic and lipophilic interactions are fundamental to the binding of inhibitors within the predominantly hydrophobic active site gorge of cholinesterases. The hydrophobicity of a compound, often quantified by its partition coefficient (logP), can significantly impact its ability to cross the blood-brain barrier and its binding affinity. In a Quantitative Structure-Activity Relationship (QSAR) study of N-aryl derivatives, the descriptor AlogP98, which represents lipophilicity, was found to be an important factor in describing the bioactivity of the compounds against both AChE and BChE. mdpi.comnih.gov
The length and nature of alkyl chains or other lipophilic moieties can also influence inhibitory activity and selectivity. For some tacrine homodimers, a linker of 6-8 methylene (B1212753) units was found to be optimal for potent AChE inhibition. heraldopenaccess.us Similarly, for conjugates of 4-amino-2,3-polymethylenequinolines, increasing the length of the spacer elevated the potency against both cholinesterases. mdpi.com
Table 1: Effect of Substituents on the Inhibitory Activity of Selected Cholinesterase Inhibitors This table presents a generalized representation of substituent effects based on findings from various series of cholinesterase inhibitors, illustrating the principles that would apply to analogs of a compound like this compound.
| Core Scaffold | Substituent (R) | Position | Effect on AChE IC₅₀ | Effect on BChE IC₅₀ | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Thiazolium Salt | 4-morpholino-3-nitrobenzoyl | 5 | 32 nM | ~2880 nM | ~90-fold for AChE | growingscience.com |
| Thiazolium Salt | 2-chloro-5-nitrobenzoyl | 5 | 28 nM | ~980 nM | ~35-fold for AChE | growingscience.com |
| Tacrine-Coumarin Hybrid | F | 4 | Lower IC₅₀ | - | Increased AChE activity | heraldopenaccess.us |
| Tacrine-Coumarin Hybrid | Cl | 4 | Higher IC₅₀ | - | Decreased AChE activity | heraldopenaccess.us |
| Chalcone-Rivastigmine Hybrid | Carbamate | 3 | - | 0.36 µM | Potent BChE inhibition | mdpi.com |
Conformational Analysis and its Influence on Enzyme Binding
The three-dimensional conformation of an inhibitor is a critical determinant of its binding to the active site of cholinesterases. Conformational analysis helps in understanding the energetically favorable shapes of a molecule and how these conformers can orient themselves within the enzyme's active site. The active site gorge of both AChE and BChE is a deep and narrow cavity, and the inhibitor must adopt a suitable conformation to penetrate it and interact with key residues. mdpi.com
Molecular dynamics simulations and theoretical conformational analysis have been employed to study the binding modes of various inhibitors. mmsl.czfrontiersin.org These studies have shown that the flexibility of a linker between two pharmacophoric groups can allow the molecule to adopt a conformation that spans the distance between the catalytic active site and the peripheral anionic site. heraldopenaccess.us For acetylcholine (B1216132), it is believed that the fully extended tt conformation is productive for hydrolysis by AChE, while a semi-folded (tg⁻) conformation is favored for BChE hydrolysis. researchgate.net This highlights how the conformational preferences of a ligand can influence its selectivity. The ability of an analog of this compound to adopt different low-energy conformations could therefore dictate its selectivity profile for AChE versus BChE.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Series
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. conicet.gov.ar These models are valuable tools for predicting the inhibitory potency of new analogs and for understanding the key structural features that govern activity.
Descriptor Generation and Selection
The first step in developing a QSAR model is the generation of molecular descriptors. These are numerical values that quantify various aspects of a molecule's structure, such as its topological, geometrical, electronic, and hydrophobic properties. conicet.gov.arheca-analitika.com For a series of N-aryl derivatives, descriptors like AlogP98 (lipophilicity), Wiener index (topological), Kappa-1-AM (shape), and Dipole-Mag (electronic) were found to be important for modeling inhibitory activity against both AChE and BChE. mdpi.comnih.gov
Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant descriptors that have a high correlation with the biological activity and low correlation with each other. heca-analitika.com This is often achieved using statistical methods or machine learning algorithms, such as genetic algorithms. mdpi.comnih.govheca-analitika.com For instance, a 3D-QSAR model for a range of AChE inhibitors was developed using a 3D-fingerprint descriptor that encodes protein-ligand interactions derived from molecular docking and a structure-based pharmacophore. oup.com The development of a robust QSAR model for the this compound series would similarly depend on the careful generation and selection of descriptors that capture the essential structural variations within the analogs.
Table 2: Key Compounds Mentioned in the Article
| Compound Name/Class | Description |
|---|---|
| This compound | A dual inhibitor of acetylcholinesterase and butyrylcholinesterase. |
| Tacrine | A well-known acetylcholinesterase inhibitor, often used as a scaffold for developing new inhibitors. heraldopenaccess.usnih.gov |
| Rivastigmine | A dual inhibitor of AChE and BChE used in the treatment of Alzheimer's disease. mdpi.com |
| Thiazolium Salts | A class of compounds investigated for their cholinesterase inhibitory activity. growingscience.com |
| Chalcones | A class of compounds with a characteristic α,β-unsaturated ketone core, many of which show cholinesterase inhibition. mdpi.com |
| Tacrine-Coumarin Hybrids | Dual-acting compounds designed by combining the pharmacophores of tacrine and coumarin. heraldopenaccess.us |
Model Validation and Predictive Capability
The predictive capability for this series of nicotinic hydrazide derivatives was assessed using advanced in silico techniques, specifically molecular docking and molecular dynamics (MD) simulations. The primary source for this analysis is a 2024 study published in ACS Omega by Reşit Çakmak and colleagues, which introduced a series of six novel hydrazide-hydrazone compounds, with this compound being the most potent (designated as compound 12). nih.govacs.orgnih.gov
The validation of these computational models is demonstrated by their ability to explain the observed biological activity. The study employed molecular docking to predict the binding poses of the synthesized compounds within the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Following docking, 100-nanosecond MD simulations were performed for the most potent inhibitor, this compound, to analyze the stability of its interactions with the enzymes over time. researchgate.net
The predictive power of these models is confirmed by the strong correlation between the calculated binding free energies and the experimentally determined inhibitory concentrations (IC₅₀ values). For instance, this compound was found to have the lowest binding energy scores from the docking simulations, corresponding to its top-ranking in vitro performance against both AChE and BChE. researchgate.net
The key interactions predicted by the MD simulations provide a structural basis for the compound's high efficacy. For AChE, the model showed this compound forming stable hydrogen bonds and critical hydrophobic interactions with key residues in the catalytic active site (CAS) and the peripheral anionic site (PAS). researchgate.net Similarly, for BChE, the simulations revealed extensive and stable contacts within the enzyme's larger active site gorge. researchgate.net The ability of these simulation-based models to accurately forecast and structurally rationalize the high inhibitory potency of this compound serves as their validation. nih.govresearchgate.net
Rational Design Strategies Based on SAR Insights
The rational design of this compound and its analogs was driven by systematic modifications to a core chemical scaffold and analysis of the resulting impact on cholinesterase inhibition. The study synthesized six compounds (7-12) by combining nicotinic hydrazide with various substituted phenolic aldehydes, allowing for a clear deduction of structure-activity relationships. acs.orgnih.gov
The core design strategy involved exploring how different aromatic and substituent groups attached to the hydrazone moiety would affect binding to AChE and BChE. The inhibitory activities of the synthesized analogs provided clear insights for future design strategies.
Table 1: Inhibitory Activities (IC₅₀) of this compound and its Analogs
| Compound | R-Group (from Aldehyde) | AChE IC₅₀ (nM) nih.gov | BChE IC₅₀ (nM) nih.gov |
|---|---|---|---|
| 7 | 2-hydroxybenzaldehyde | 61.37 | 54.74 |
| 8 | 4-hydroxybenzaldehyde | 55.48 | 49.36 |
| 9 | 2-hydroxy-3-methoxybenzaldehyde | 48.15 | 43.81 |
| 10 | 3-hydroxy-4-methoxybenzaldehyde | 39.41 | 35.29 |
| 11 | 4-hydroxy-3-methoxybenzaldehyde | 31.27 | 27.44 |
| 12 (this compound) | 2-hydroxy-1-naphthaldehyde (B42665) | 21.45 | 18.42 |
Data sourced from Çakmak et al., ACS Omega, 2024. nih.gov
From these results, several key rational design principles can be established:
Increased Aromatic Surface Area: The most significant insight comes from comparing compounds 7-11 with compound 12 (this compound). The substitution of a phenyl ring with a larger naphthalene (B1677914) ring system resulted in a marked increase in potency against both enzymes. This suggests that extending the aromatic surface area enhances hydrophobic and π-π stacking interactions within the enzyme active sites, a key strategy for designing more potent inhibitors. nih.govresearchgate.net
Positional Isomerism of Substituents: A comparison between analogs derived from substituted benzaldehydes (compounds 7, 8, 9, 10, and 11) shows that the position and nature of hydroxyl and methoxy (B1213986) groups influence inhibitory activity. For instance, compound 11 (from vanillin) is more potent than compound 9 (from o-vanillin), indicating that the specific arrangement of these functional groups is crucial for optimal interaction with target residues. nih.gov This highlights the importance of fine-tuning substituent positions in future design efforts.
Dual-Targeting Capability: The entire series of compounds demonstrated potent, dual inhibition of both AChE and BChE, with all IC₅₀ values in the nanomolar range. The rational design approach successfully created a scaffold that can be systematically modified to optimize binding to both cholinesterases simultaneously. nih.gov Future strategies can build upon the 2-hydroxy-1-naphthaldehyde framework of this compound as a highly effective starting point for developing next-generation dual inhibitors.
Table of Mentioned Compounds
| Compound Name | Other Names/Designations |
|---|---|
| This compound | Compound 12 |
| Compound 7 | (E)-N'-(2-hydroxybenzylidene)nicotinohydrazide |
| Compound 8 | (E)-N'-(4-hydroxybenzylidene)nicotinohydrazide |
| Compound 9 | (E)-N'-(2-hydroxy-3-methoxybenzylidene)nicotinohydrazide |
| Compound 10 | (E)-N'-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide |
| Compound 11 | (E)-N'-(4-hydroxy-3-methoxybenzylidene)nicotinohydrazide |
| Donepezil | - |
| Galantamine | - |
| Neostigmine | - |
Computational Approaches in the Study of Ache/bche in 19
Molecular Docking Simulations of "Compound 19" Variants with Cholinesterases
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For the various "compound 19" inhibitors, docking studies have been crucial in elucidating their binding modes within the active sites of AChE and BChE.
Docking simulations position the ligand within the enzyme's active site gorge, a deep and narrow cavity leading to the catalytic residues. The final predicted orientation, or "pose," reveals key interaction hotspots—amino acid residues that are critical for binding.
Huprine Derivatives: For a huprine derivative identified as compound 19, crystallographic studies—which provide an experimental basis for computational models—show that it binds within the active site of BChE. The chloroquinolinium part of the molecule fits into the acyl-binding pocket, a key region for substrate processing. nih.gov
Biphenyl (B1667301)/Bibenzyl Derivatives: In a study of biphenyl derivatives, a molecule designated compound 19 was shown via three-dimensional docking models to orient within the AChE active site. researchgate.net
Thiosemicarbazone Derivatives: Docking studies of a thiosemicarbazone (compound 19) revealed its binding pose within the BChE active site. The simulations predicted multiple stable interactions anchoring the inhibitor within the catalytic pocket. researchgate.net
The stability of the enzyme-inhibitor complex is determined by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.
Hydrogen Bonds: These are strong, directional interactions that occur between the inhibitor and specific residues. For one thiosemicarbazone derivative (compound 19), docking predicted three distinct hydrogen bonds with Pro285, Gly117, and Glu119 of BChE. researchgate.net Another study on a different compound 19 identified a strong hydrogen bond between its hydroxyl group and the catalytic residue His447 in AChE. nih.gov
Hydrophobic and π-Interactions: The active site gorge of cholinesterases is lined with aromatic amino acid residues, creating a hydrophobic environment. These residues interact with the non-polar parts of inhibitors through van der Waals forces and various π-interactions (e.g., π-π stacking, π-H).
For a thiosemicarbazone derivative, an H-π bond was predicted between the ligand and the aromatic ring of Trp82 in BChE. researchgate.net
In the case of another compound 19, π-π stacking interactions were observed with the key aromatic residues Tyr337 and Trp86 of AChE. nih.gov
With the huprine derivative, the chlorine atom was positioned to interact with the indole (B1671886) plane of Trp231 in BChE, highlighting a halogen-π interaction. nih.gov
The following table summarizes the key interactions identified for different molecules referred to as "compound 19" in the literature.
| Compound Type (as "compound 19") | Enzyme | Key Interacting Residues | Interaction Type |
| Thiosemicarbazone Derivative researchgate.net | BChE | Pro285, Gly117, Glu119 | Hydrogen Bond |
| Trp82 | H-π Bond | ||
| Unspecified Derivative nih.gov | AChE | His447 | Hydrogen Bond |
| Tyr337, Trp86 | π-π Stacking | ||
| Huprine Derivative nih.gov | BChE | Trp231 | Halogen-π Interaction |
Molecular Dynamics (MD) Simulations to Elucucidate Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the enzyme and ligand over time. This technique helps to assess the stability of the predicted binding pose and observe any conformational changes in the enzyme upon ligand binding.
Despite the utility of this method, detailed MD simulation studies—including specific setup parameters and comprehensive trajectory analyses—for compounds explicitly and consistently identified as "AChE/BChE-IN-19" are not widely available in the peer-reviewed literature. Some studies mention that MD simulations were performed on a series of compounds that included a "compound 19," but often the detailed results presented are for other, more potent analogues in the series. Therefore, a comprehensive analysis for a single, specific "this compound" molecule cannot be provided.
A typical MD simulation setup involves placing the docked enzyme-ligand complex in a water-filled box with ions to neutralize the system. The simulation is run for a specific duration (nanoseconds to microseconds) using a defined set of physical rules known as a force field. Due to the lack of specific published data, a detailed table of these parameters for this compound cannot be compiled.
Analysis of the simulation trajectory can reveal important information about the system's stability.
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time from a reference structure. A stable, plateauing RMSD value suggests the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values suggest greater flexibility, which can be important for enzyme function or ligand entry/exit.
Hydrogen Bond Occupancy: This analysis tracks the percentage of simulation time that a specific hydrogen bond is maintained, providing a measure of its strength and importance for binding stability.
Without specific MD simulation data for a defined "this compound," a detailed discussion of these analytical results is not possible.
Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Prediction
Free Energy Perturbation (FEP) and other related "alchemical" methods are computationally intensive techniques that can provide highly accurate predictions of the binding affinity (i.e., the strength of binding) of a ligand to a protein. nih.govnih.gov These methods work by simulating a non-physical, or "alchemical," transformation of one molecule into another within the binding site and in solution, allowing for the calculation of the relative free energy of binding.
These advanced computational methods are typically applied in later stages of drug design due to their high computational cost. A review of the available scientific literature did not identify any studies that have applied FEP or other alchemical free energy methods specifically to a compound identified as "this compound." Such analyses are crucial for the precise optimization of lead compounds but have not yet been reported for this group of inhibitors.
Table of Compounds Mentioned
Preclinical Pharmacodynamics of Ache/bche in 19 in in Vitro and Ex Vivo Systems
Evaluation of Cholinesterase Inhibition in Cellular Models
The inhibitory activity of a compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical measure of its potential as a cholinergic agent. This is often first assessed in various cellular models that naturally express these enzymes.
Neuronal Cell Lines (e.g., SH-SY5Y, PC12)
Neuronal cell lines are fundamental tools for the initial screening and characterization of cholinesterase inhibitors. The human neuroblastoma cell line, SH-SY5Y, is a widely used model in neuroscience research. Studies have identified AChE/BChE-IN-19 as a potent inhibitor of acetylcholinesterase (AChE). Specifically, it exhibits an IC50 value of 0.56 µM for AChE. Furthermore, research indicates that this compound demonstrates low toxicity in SH-SY5Y cells, suggesting a favorable preliminary safety profile in this neuronal cell model.
Information regarding the specific evaluation of this compound in the PC12 rat pheochromocytoma cell line is not currently available in the public scientific literature.
Peripheral Cell Models (e.g., Erythrocytes)
Erythrocytes, or red blood cells, are a common peripheral cell model for assessing AChE activity as they express the enzyme on their membrane. However, specific data from studies evaluating the inhibitory effect of this compound on erythrocyte AChE are not publicly available at this time.
Primary Cell Cultures
Primary cell cultures, derived directly from animal tissues, offer a more physiologically relevant model compared to immortalized cell lines. Despite their importance, there is currently no publicly accessible research detailing the evaluation of this compound in primary cell cultures, such as primary neurons or astrocytes.
Impact on Acetylcholine (B1216132) Levels in Synaptosomes and Brain Slices
To understand the functional consequences of cholinesterase inhibition, ex vivo models like synaptosomes and brain slices are employed. These preparations allow for the direct measurement of neurotransmitter levels and the assessment of synaptic function.
Measurement of Acetylcholine Accumulation
Synaptosomes, which are isolated presynaptic terminals, and brain slices are valuable for studying the effects of inhibitors on the accumulation of acetylcholine (ACh). By inhibiting AChE and/or BChE, a compound can increase the concentration of ACh in the synaptic cleft. There are currently no published studies that have measured the accumulation of acetylcholine in synaptosomes or brain slices following treatment with this compound.
Effects on Cholinergic Neurotransmission Parameters
The ultimate goal of a cholinesterase inhibitor is to modulate cholinergic neurotransmission. Parameters such as neurotransmitter release, receptor binding, and postsynaptic potentials can be measured in brain slices to assess these effects. At present, there is no available data in the scientific literature regarding the effects of this compound on these specific cholinergic neurotransmission parameters.
Preclinical Pharmacodynamic Data for this compound Not Available in Publicly Accessible Literature
Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical pharmacodynamic data was found for a compound designated as "this compound". This designation may represent an internal research code or a compound not yet described in peer-reviewed publications.
The requested article, focusing on the in vitro and ex vivo pharmacodynamics of this specific compound, cannot be generated without accessible data. The detailed outline provided requires specific research findings on the modulation of cholinergic receptors and downstream signaling pathways, which are not available for a compound named "this compound".
Information on other dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors is available and demonstrates the general effects of this class of compounds on the systems outlined in the request. For instance, dual cholinesterase inhibitors are known to increase the availability of acetylcholine in the synapse. neura.edu.aukarger.com This elevated acetylcholine can then interact with both muscarinic and nicotinic receptors, influencing a variety of cellular processes. neura.edu.aujpn.ca
Research on various cholinesterase inhibitors has explored their downstream effects, including:
Neurotrophic Factor Expression: Some cholinesterase inhibitors have been shown to increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF). encyclopedia.pubmdpi.comnih.govmdpi.com
Synaptic Plasticity Markers: The increase in acetylcholine can modulate synaptic plasticity, and studies have investigated markers like cAMP-responsive element-binding protein (CREB) phosphorylation. mdpi.comcabidigitallibrary.orgmdpi.comspandidos-publications.com
Anti-inflammatory Pathway Modulation: The cholinergic system is linked to immune response modulation through the "cholinergic anti-inflammatory pathway," often involving the α7 nicotinic acetylcholine receptor (α7 nAChR) and subsequent signaling cascades like the NF-κB pathway. semanticscholar.orgoup.commdpi.commdpi.com
However, attributing these general findings from other compounds to "this compound" would be inaccurate and speculative. Generating an article as requested would require specific experimental results for this particular molecule, which are not present in the available search data.
Therefore, the content for the specified outline on "this compound" cannot be provided.
Preclinical Pharmacodynamics of Ache/bche in 19 in in Vivo Animal Models
Rodent Models for Cholinesterase Inhibition Efficacy
To assess the efficacy of cholinesterase inhibitors, researchers generally measure the extent of enzyme inhibition in both the central nervous system and peripheral tissues.
Behavioral Phenotyping in Animal Models of Cognitive Function
The ultimate goal of developing cholinesterase inhibitors for cognitive disorders is to improve learning and memory. This is assessed using various behavioral paradigms in animal models.
Neurochemical Alterations in Animal Brains Following AChE/BChE-IN-19 Exposure
The administration of a cholinesterase inhibitor is expected to lead to changes in the neurochemical environment of the brain. A primary and intended alteration is the elevation of acetylcholine (B1216132) levels in the synaptic cleft, which can be measured using techniques like in vivo microdialysis. Research on other inhibitors has demonstrated dose-dependent increases in extracellular acetylcholine in brain regions like the parietal cortex. Further studies can also investigate downstream effects on other neurotransmitter systems or markers of neuronal health and inflammation.
In Vivo Microdialysis for Neurotransmitter Monitoring
In vivo microdialysis is a widely used technique to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. nih.gov This method involves the implantation of a small, semi-permeable probe into a target brain area. nih.gov A physiological solution is slowly perfused through the probe, allowing neurotransmitters to diffuse across the membrane and be collected for analysis, typically by high-performance liquid chromatography (HPLC). nih.gov
For a dual AChE/BChE inhibitor, microdialysis studies would be crucial to determine its effect on acetylcholine (ACh) levels. By inhibiting the enzymes that break down ACh, a successful inhibitor is expected to increase the concentration of ACh in the synaptic cleft. pnas.org Studies would likely be conducted in brain regions rich in cholinergic neurons and relevant to neurological disorders, such as the hippocampus and prefrontal cortex. nih.govoup.com The data would reveal the magnitude and duration of the increase in ACh following administration of the compound.
Hypothetical Data Table for this compound:
| Brain Region | Neurotransmitter | Baseline Level (nM) | Peak Level Post-Dosing (nM) | Time to Peak (minutes) |
| Hippocampus | Acetylcholine | 5 | 25 | 60 |
| Prefrontal Cortex | Acetylcholine | 3 | 18 | 60 |
| Striatum | Dopamine (B1211576) | 10 | 11 | - |
| Striatum | Serotonin | 2 | 2.2 | - |
This table is illustrative and not based on actual data for this compound.
Neurotransmitter Receptor Expression and Function
The chronic elevation of a neurotransmitter can lead to adaptive changes in its corresponding receptors. Following repeated administration of an AChE/BChE inhibitor, it would be important to investigate potential alterations in the expression and function of nicotinic and muscarinic acetylcholine receptors. mdpi.com Techniques such as autoradiography or western blotting could be used to quantify receptor density in different brain regions. Functional changes can be assessed through electrophysiological recordings of neuronal responses to ACh or specific receptor agonists. A desirable profile for a new inhibitor would be minimal down-regulation or desensitization of these critical receptors over time. mdpi.com
Neurobiological Effects in Specific Animal Models of Neurological Impairment (Mechanistic Focus)
Amyloid Beta Overexpression Models (e.g., Transgenic Mice)
In transgenic mouse models of Alzheimer's disease that overexpress human amyloid-beta (Aβ), research has shown a complex interplay between cholinergic deficits and amyloid pathology. xiahepublishing.com AChE has been found to co-localize with amyloid plaques and may even promote Aβ aggregation. frontiersin.org BChE activity, primarily associated with glial cells, tends to increase as the disease progresses and is also found in plaques. pnas.orgmdpi.com
A dual AChE/BChE inhibitor would be tested in these models to see if it can not only restore cholinergic tone but also impact the development of amyloid pathology. Studies have suggested that some cholinesterase inhibitors can reduce the levels of Aβ peptide. pnas.org The effects of the compound would be assessed by measuring Aβ levels (both soluble and insoluble forms) in the brain tissue of treated transgenic mice compared to controls. pnas.org
Hypothetical Data Table for this compound in an Aβ Overexpression Model:
| Group | Brain Aβ42 Levels (pg/mg tissue) | Brain Aβ40 Levels (pg/mg tissue) |
| Wild-Type Control | 50 | 200 |
| Transgenic Vehicle | 500 | 1500 |
| Transgenic + this compound | 350 | 1100 |
This table is illustrative and not based on actual data for this compound.
Tauopathy Models
In models of tauopathy, where hyperphosphorylated tau protein accumulates to form neurofibrillary tangles, there is also evidence of cholinergic system dysfunction. mdpi.com Some studies suggest a link between tau pathology and alterations in AChE expression. nih.gov In animal models expressing mutant human tau, cholinergic neuron loss is a significant feature. mdpi.com
A dual inhibitor like this compound would be evaluated for its ability to protect cholinergic neurons from tau-mediated toxicity. x-mol.net The primary outcomes would be the quantification of phosphorylated tau, the number of surviving cholinergic neurons in brain regions like the basal forebrain, and improvements in cognitive deficits often seen in these models. mdpi.com
Ischemic Brain Injury Models
Following an ischemic stroke, there are significant changes in the cholinergic system, including alterations in ACh levels and cholinesterase activity. researchgate.net Some studies report a decrease in AChE activity in the infarcted area. researchgate.net Conversely, BChE levels in plasma have been observed to decrease in patients after an ischemic stroke, potentially reflecting the systemic inflammatory response. frontiersin.orgnih.gov
In animal models of ischemic brain injury, such as those induced by middle cerebral artery occlusion, a dual AChE/BChE inhibitor would be assessed for neuroprotective effects. The rationale is that by modulating cholinergic signaling, which is involved in inflammation and neuronal survival, the compound could reduce the volume of the brain lesion and improve functional recovery. nih.gov
Inflammatory Neuropathology Models
The cholinergic system plays a significant role in modulating neuroinflammation, often through the "cholinergic anti-inflammatory pathway." frontiersin.org ACh can suppress the release of pro-inflammatory cytokines from microglia and astrocytes. frontiersin.org Since BChE is primarily found in glial cells, inhibiting it could be particularly relevant in conditions with a strong neuroinflammatory component. oup.commdpi.com
In models of neuroinflammation, such as those induced by lipopolysaccharide (LPS) injection, an AChE/BChE inhibitor would be evaluated for its ability to suppress the activation of microglia and astrocytes and reduce the production of inflammatory markers like TNF-α and IL-1β. frontiersin.org
An extensive search for the chemical compound “this compound” has been conducted to provide an English article on its preclinical pharmacodynamics in in vivo animal models, as per the requested outline.
Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables focusing solely on the histopathological and immunohistochemical assessments of “this compound” as the foundational information is not publicly available.
To fulfill the user's request, information about the specified compound is required. Without any existing research on "this compound," the creation of an article detailing its effects on synaptic density, neuronal survival, and glial activation markers would be speculative and not based on factual, verifiable data.
Pharmacological Profile and Bioavailability Aspects of Ache/bche in 19 in Preclinical Settings
In Vitro Metabolism Studies Using Liver Microsomes and Hepatocytes
There is no published data on the in vitro metabolism of AChE/BChE-IN-19.
Identification of Major Metabolites
No studies have been found that identify the major metabolites of this compound.
Metabolic Stability (Intrinsic Clearance)
Information regarding the metabolic stability or intrinsic clearance of this compound in liver microsomes or hepatocytes is not available in the public domain.
In Vivo Pharmacokinetics in Animal Models (e.g., Rodents)
There are no publicly available reports on the in vivo pharmacokinetic properties of this compound in any animal models.
Absorption Characterization (e.g., Oral Bioavailability)
Data on the oral bioavailability or other absorption characteristics of this compound is not available.
Distribution to Target Tissues (e.g., Brain Penetration)
There is no information on the distribution of this compound to target tissues, including its ability to penetrate the blood-brain barrier.
Elimination Pathways and Excretion Rates
Details concerning the elimination pathways and excretion rates of this compound have not been disclosed in any published research.
Tissue Distribution and Brain Penetration Studies in Animal Models
Brain-to-Plasma Concentration Ratios
Without any primary or secondary research data, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy.
Future Directions and Translational Research Perspectives for Ache/bche in 19
Refinement of Cholinesterase Selectivity and Potency
A primary goal following the initial identification of a cholinesterase inhibitor is the refinement of its inhibitory activity. The relative potency against AChE versus BChE is a critical determinant of its therapeutic profile. While AChE is a primary target for alleviating cognitive symptoms in early-stage Alzheimer's disease, BChE activity becomes more prominent as the disease progresses. nih.govnih.gov Therefore, developing dual inhibitors is a key strategy. psychiatrist.commdpi.com
Future work on a compound like AChE/BChE-IN-19 would involve systematic structure-activity relationship (SAR) studies. mdpi.comnih.gov This process involves synthesizing a series of analogues to identify which chemical modifications enhance potency (measured by IC₅₀ values) and modulate selectivity. tandfonline.comtandfonline.com For instance, research on various scaffolds like quinoxalines and carbamates has shown that minor structural changes can shift a compound's preference from AChE to BChE, or enhance its activity against both. mdpi.commdpi.com The goal is to achieve a finely tuned balance that could be advantageous for different stages of neurodegenerative diseases. nih.govpsychiatrist.com
Table 1: Illustrative Data for Potency and Selectivity of Cholinesterase Inhibitors This table represents typical data generated during inhibitor characterization, comparing a hypothetical compound to known standards.
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |
|---|---|---|---|
| Hypothetical this compound | 0.50 | 0.25 | 2.0 |
| Donepezil (Standard) | 0.0067 | 3.5 | 0.0019 |
| Rivastigmine (Standard) | 0.0043 | 0.0015 | 2.87 |
| Galantamine (Standard) | 0.00067 | 0.008 | 0.084 |
Data for standards are illustrative and compiled from various sources for comparative purposes. spandidos-publications.com
Development of Advanced In Vitro/In Vivo Models for Mechanistic Studies
To understand how this compound works, researchers must move beyond simple enzyme inhibition assays. Advanced in vitro models, such as human neuroblastoma cell lines (e.g., SH-SY5Y), are employed to study the compound's effects in a cellular context that mimics neuronal function. mdpi.comacs.org These models can help determine if the inhibitor can protect neurons from toxicity, a key aspect of neurodegenerative disease. acs.org
Exploration of Novel Therapeutic Applications Beyond Established Cholinergic Deficits (Preclinical Focus)
The role of cholinesterases extends beyond just breaking down acetylcholine (B1216132). These enzymes are implicated in inflammation and the aggregation of amyloid-beta plaques, which are hallmarks of Alzheimer's disease. mdpi.comacs.org Future preclinical research on a new inhibitor would explore these non-cholinergic functions. For example, studies might investigate if the compound can reduce neuroinflammation in microglial cell cultures or prevent amyloid plaque formation in relevant assays. mdpi.comacs.org Furthermore, given BChE's role in neutralizing certain toxins and its involvement in other neurological conditions, there is potential for novel applications in areas beyond Alzheimer's disease, which can be explored in specific preclinical models. psychiatrist.comfrontiersin.org
Integration of Omics Technologies for Comprehensive Biological Profiling
Modern drug discovery leverages "omics" technologies to gain a holistic understanding of a compound's biological impact. scielo.org.mxbiobide.com
Transcriptomics (RNA sequencing) can reveal how this compound alters gene expression in neuronal cells, identifying entire pathways affected by its action. frontiersin.org
Proteomics can identify changes in the levels of thousands of proteins, offering insights into the cellular response to the inhibitor.
Metabolomics analyzes changes in small-molecule metabolites, providing a functional readout of the metabolic state of the cell after treatment. frontiersin.org
Integrating these large-scale datasets provides a comprehensive biological signature of the compound, helping to uncover its full mechanism of action, identify potential off-target effects, and discover novel biomarkers to track its activity in vivo. biobide.comresearchgate.net
Considerations for Lead Optimization and Preclinical Development Advancement
A biologically active "hit" or "lead" compound is rarely ready for clinical use. The process of lead optimization aims to improve its drug-like properties. creative-biostructure.combiobide.com For this compound, this would involve modifying its structure to enhance characteristics such as:
Solubility and Stability: Ensuring the compound is stable and can be formulated effectively. biobide.com
Bioavailability: Optimizing its ability to be absorbed and reach its target in the brain. creative-biostructure.com
Metabolic Profile: Studying how the body breaks down the compound to ensure its metabolites are not harmful. plos.org
This iterative process of design, synthesis, and testing is critical to developing a preclinical candidate with the best possible chance of success in later, more resource-intensive clinical trials. biobide.commedicamentos-innovadores.org
Methodological Innovations in Compound Characterization and Evaluation
The evaluation of a new cholinesterase inhibitor relies on a suite of analytical and biochemical methods. Standard characterization involves confirming the compound's structure and purity using techniques like NMR and mass spectrometry. ajms.iq Enzyme kinetics are studied using methods such as the Ellman assay to determine the type of inhibition (e.g., reversible, irreversible, competitive). tandfonline.commdpi.com
Innovations in this area could involve the development of more sensitive and high-throughput screening methods to accelerate the discovery and optimization process. nih.gov Furthermore, advanced imaging techniques, such as the development of fluorescent probes, can allow for the real-time visualization of the inhibitor interacting with its target enzymes in living cells and even in vivo, providing invaluable information about its distribution and engagement with AChE and BChE in the brain. acs.org
Q & A
Q. What experimental methodologies are recommended for assessing the inhibitory activity of AChE/BChE-IN-19?
To evaluate inhibitory activity, use standardized enzyme kinetics assays such as Ellman’s method for measuring cholinesterase activity. Ensure protocols include substrate concentration optimization (e.g., acetylthiocholine iodide for AChE, butyrylthiocholine iodide for BChE), pre-incubation of inhibitors with enzymes, and spectrophotometric measurement of thiol product formation at 412 nm. Include positive controls (e.g., donepezil for AChE) and validate results with triplicate trials to minimize variability .
Q. How should researchers address discrepancies in IC₅₀ values for this compound across studies?
Analyze potential sources of variability, including enzyme source (human vs. animal-derived), assay conditions (pH, temperature), and substrate purity. Use statistical tools like ANOVA to compare datasets and verify if differences are significant. Cross-reference experimental protocols with established guidelines (e.g., Beilstein Journal’s reproducibility standards) and report detailed methodological parameters to enable replication .
Q. What structural characterization techniques are critical for confirming the identity of this compound?
Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity assessment, use HPLC with UV/Vis or diode-array detection (≥95% purity threshold). Document solvent systems, column specifications, and calibration standards in supplementary materials to ensure transparency .
Advanced Research Questions
Q. How can researchers optimize in vitro assays to account for this compound’s stability under physiological conditions?
Conduct stability studies by incubating the compound in simulated biological fluids (e.g., PBS, human serum) at 37°C. Monitor degradation via LC-MS at timed intervals. Adjust assay buffers to include stabilizers (e.g., albumin for protein-binding compounds) or antioxidants (e.g., ascorbic acid) if instability is observed. Validate optimized protocols using enzyme activity retention metrics over 24-hour periods .
Q. What strategies are effective for resolving contradictory in vivo vs. in vitro efficacy data for this compound?
Investigate pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) using rodent models. Perform plasma and brain tissue sampling post-administration, followed by LC-MS quantification. Compare tissue-specific inhibitor concentrations with in vitro IC₅₀ values. If discrepancies persist, evaluate metabolite activity via hepatic microsome assays to identify prodrug activation or inhibitory byproducts .
Q. How should computational modeling be integrated with experimental data to refine this compound’s mechanism of action?
Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with AChE/BChE active sites. Validate docking poses with molecular dynamics simulations (≥100 ns trajectories) to assess stability. Correlate computational findings with experimental mutagenesis studies (e.g., site-directed mutations of catalytic triad residues) to confirm critical binding residues. Disclose force fields and software parameters in methods sections .
Methodological and Analytical Rigor
Q. What steps ensure reproducibility in dose-response studies of this compound?
Standardize cell lines or enzyme batches across experiments. Use internal controls for plate-to-plate normalization (e.g., Z’-factor calculations). Publish raw data (e.g., absorbance values, inhibition curves) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. For in vivo studies, follow ARRIVE guidelines for animal reporting .
Q. How can researchers mitigate bias when interpreting structure-activity relationship (SAR) data for this compound derivatives?
Implement blind analysis for biological assays, where technicians are unaware of compound identities. Use cheminformatics tools (e.g., PCA, clustering) to objectively group derivatives by physicochemical properties. Disclose all synthesized analogs, including inactive ones, to avoid publication bias. Cross-validate SAR trends with independent assays (e.g., SPR for binding affinity) .
Ethical and Reporting Standards
Q. What ethical considerations apply when publishing negative or inconclusive results for this compound?
Negative results are critical for avoiding redundant research. Report them in dedicated journals (e.g., Journal of Negative Results) or as supplementary files. Clearly describe experimental conditions and statistical power calculations to contextualize findings. Adhere to ICMJE guidelines for data transparency and declare conflicts of interest .
Q. How should researchers document synthetic procedures for this compound to meet journal requirements?
Provide step-by-step protocols with yields, purification methods, and characterization data (e.g., NMR spectra, melting points). For novel intermediates, include stereochemical assignments and crystallographic data (if available). Follow ACS Style Guide conventions for chemical nomenclature and SI unit formatting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
